molecular formula C18H24N2O3 B15296136 (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol CAS No. 105115-80-8

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol

Cat. No.: B15296136
CAS No.: 105115-80-8
M. Wt: 316.4 g/mol
InChI Key: HRGNTZRYCNRYJR-FOKFDTGNSA-N
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Description

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique structure, which includes a methoxy group at the 10th position and a methylergoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:

    Alkylation: Introduction of the methoxy group at the 10th position.

    Reduction: Conversion of ketones or aldehydes to alcohols.

    Cyclization: Formation of the ergoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its effects on neurotransmitter receptors.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Used in the production of pharmaceuticals and as a research chemical.

Mechanism of Action

The mechanism of action of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: Another ergoline derivative used to treat migraines.

    Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.

    Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is unique due to its specific substitution pattern and the presence of both methoxy and dimethanol groups. This unique structure may confer distinct pharmacological properties compared to other ergoline derivatives.

Properties

CAS No.

105115-80-8

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

[(6aR,9R)-4-(hydroxymethyl)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C18H24N2O3/c1-19-8-12(10-21)7-18(23-2)14-4-3-5-15-17(14)13(6-16(18)19)9-20(15)11-22/h3-5,9,12,16,21-22H,6-8,10-11H2,1-2H3/t12-,16-,18?/m1/s1

InChI Key

HRGNTZRYCNRYJR-FOKFDTGNSA-N

Isomeric SMILES

CN1C[C@@H](CC2([C@H]1CC3=CN(C4=CC=CC2=C34)CO)OC)CO

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)CO)OC)CO

Origin of Product

United States

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